molecular formula C21H24N2O3 B12691305 9-Hydroxy-1,2,5,6-tetramethyl-6H-pyrido(4,3-b)carbazolium acetate CAS No. 93841-59-9

9-Hydroxy-1,2,5,6-tetramethyl-6H-pyrido(4,3-b)carbazolium acetate

Katalognummer: B12691305
CAS-Nummer: 93841-59-9
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: WUORXDFERZVQDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Hydroxy-1,2,5,6-tetramethyl-6H-pyrido(4,3-b)carbazolium acetate is a complex organic compound with significant interest in various scientific fields. This compound is known for its unique structure and properties, making it a subject of study in chemistry, biology, and medicine .

Vorbereitungsmethoden

The synthesis of 9-Hydroxy-1,2,5,6-tetramethyl-6H-pyrido(4,3-b)carbazolium acetate involves several stepsThe final step involves the formation of the acetate salt . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

9-Hydroxy-1,2,5,6-tetramethyl-6H-pyrido(4,3-b)carbazolium acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

9-Hydroxy-1,2,5,6-tetramethyl-6H-pyrido(4,3-b)carbazolium acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 9-Hydroxy-1,2,5,6-tetramethyl-6H-pyrido(4,3-b)carbazolium acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses .

Vergleich Mit ähnlichen Verbindungen

9-Hydroxy-1,2,5,6-tetramethyl-6H-pyrido(4,3-b)carbazolium acetate can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

93841-59-9

Molekularformel

C21H24N2O3

Molekulargewicht

352.4 g/mol

IUPAC-Name

1,2,5,6-tetramethyl-5a,6-dihydropyrido[4,3-b]carbazol-6-ium-9-ol;acetate

InChI

InChI=1S/C19H20N2O.C2H4O2/c1-11-14-7-8-20(3)12(2)15(14)10-17-16-9-13(22)5-6-18(16)21(4)19(11)17;1-2(3)4/h5-10,19,22H,1-4H3;1H3,(H,3,4)

InChI-Schlüssel

WUORXDFERZVQDT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=CN(C(=C2C=C3C1[NH+](C4=C3C=C(C=C4)O)C)C)C.CC(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.